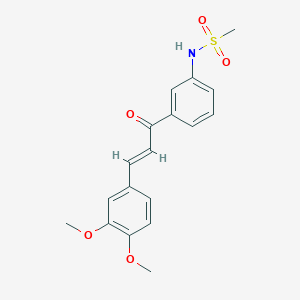
(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a methanesulfonamide group attached to a phenyl ring with an acrylamide linkage and methoxy substituents, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Wadsworth-Emmons Reaction : This method utilizes phosphonate esters to form the acrylamide moiety.
- Friedel-Crafts Acylation : This reaction introduces the methoxy groups onto the aromatic rings.
- Sulfonamide Formation : The final step usually involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide bond.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methanesulfonamide derivatives have shown:
- Induction of Apoptosis : These compounds can induce programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size and proliferation rates when treated with related compounds.
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Kinases : Many sulfonamide derivatives inhibit key kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death.
Research Findings
A comprehensive review of recent literature reveals several key findings regarding the biological activity of this compound:
- Cell Viability Studies : In vitro assays show that this compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- DNA Damage Assessment : The compound has been shown to induce DNA damage, as evidenced by increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative damage in normal cells.
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of related sulfonamides on tumor-bearing mice. The results indicated a significant reduction in tumor weight and improved survival rates among treated groups compared to controls.
Case Study 2: Mechanistic Insights
Research conducted on the cellular mechanisms revealed that treatment with this compound leads to increased ROS production and activation of caspase pathways, corroborating its role as an anticancer agent.
属性
IUPAC Name |
N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-23-17-10-8-13(11-18(17)24-2)7-9-16(20)14-5-4-6-15(12-14)19-25(3,21)22/h4-12,19H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYTGJMHCVBNU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














